Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate is a chemical compound that features a benzothiazole ring and a bromobenzoate moiety. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzoic acid. The process generally includes the following steps:
Formation of Benzothiazole: 2-aminobenzothiazole is synthesized by cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, potentially altering its electronic properties and biological activity.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole compounds.
Reduction: Reduced benzothiazole derivatives.
Ester Hydrolysis: 4-bromobenzoic acid and benzothiazol-2-ylmethanol.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to the presence of the benzothiazole ring, which is known for its cytotoxic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways related to cell division and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with diverse biological activities.
4-Bromobenzoic Acid: A precursor used in the synthesis of various brominated compounds.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol, which share the benzothiazole core structure.
Uniqueness
The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHTZWUDWVITSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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